Quinoline-3-carbonitrile 1-oxide
Description
Properties
IUPAC Name |
1-oxidoquinolin-1-ium-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-5-9-3-1-2-4-10(9)12(13)7-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJICGGEQGJSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63124-13-0 | |
| Record name | 3-Quinolinecarbonitrile, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63124-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarbonitrile N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063124130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC358373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Quinoline 3 Carbonitrile 1 Oxide and Its Derivatives
Direct Oxidation of Quinoline-3-carbonitriles to 1-oxides
The conversion of a parent quinoline (B57606) to its N-oxide is a fundamental transformation that can significantly alter its chemical reactivity and biological properties. Direct oxidation of the nitrogen atom in the quinoline ring is a common method to produce quinoline N-oxides. This can be achieved using various oxidizing agents. A visible-light-mediated method offers a chemoselective approach for the deoxygenation of quinoline N-oxides, highlighting the reversible nature of this transformation under specific catalytic conditions. organic-chemistry.org
De Novo Cyclization and Annulation Approaches
The construction of the quinoline ring system from simpler, often acyclic, starting materials provides a versatile platform for introducing a wide array of substituents. These de novo syntheses are crucial for creating diverse libraries of quinoline derivatives for various applications.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov This approach is particularly valuable for generating molecular diversity and is well-suited for the synthesis of substituted quinoline-3-carbonitriles. rsc.org
A common MCR for synthesizing quinoline-3-carbonitrile derivatives involves the one-pot reaction of an appropriate aldehyde, a compound with an active methylene (B1212753) group like malononitrile (B47326) or ethyl cyanoacetate, and a substituted aniline (B41778) or a related precursor. mdpi.comnih.gov For instance, new quinoline-3-carbonitrile derivatives have been synthesized through a one-pot multicomponent reaction of an aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, and ammonium (B1175870) acetate (B1210297). nih.gov Similarly, a series of methoxybenzo[h]quinoline-3-carbonitrile analogs were synthesized via a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium acetate and acetic acid. mdpi.com
The use of nanocatalysts in these MCRs has been shown to improve yields and reaction times. For example, Fe3O4@PS-Arginine magnetic nanoparticles have been used as an environmentally safe solid acid catalyst for the production of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives from α-naphthylamine, aromatic aldehydes, and malononitrile, with yields reaching up to 95% in as little as 5-15 minutes. acs.orgnih.gov
| Reactants | Catalyst/Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Aromatic aldehyde, malononitrile, 1-tetralone | Ammonium acetate, acetic acid | Methoxybenzo[h]quinoline-3-carbonitrile derivatives | Sequential multicomponent reaction. | mdpi.com |
| Aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one | Ammonium acetate | Quinoline-3-carbonitrile derivatives | One-pot multicomponent reaction. | nih.gov |
| α-Naphthylamine, aromatic aldehydes, malononitrile | Fe3O4@PS-Arginine magnetic nanoparticles | 2-Amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives | High yields (88-95%) and short reaction times (5-15 min). | acs.orgnih.gov |
Reductive Cyclization Protocols
Reductive cyclization offers a powerful method for quinoline synthesis, often starting from ortho-substituted nitroarenes. A notable example is the domino nitro reduction-Friedländer heterocyclization. mdpi.com This process typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular condensation. For instance, the reaction of o-nitrocinnamoyl compounds can be achieved using a biomimetic reducing agent like Hantzsch 1,4-dihydropyridine (B1200194) diethyl ester with catalytic palladium on carbon to yield substituted quinolines. organic-chemistry.org Another approach involves the reductive cyclization of Δ²-isoxazolines using iron or sodium dithionite (B78146) to form quinolines. organic-chemistry.org
The classic Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be initiated by the reduction of a nitroaromatic carbonyl compound. mdpi.com The use of Fe/AcOH for the reduction of the nitro group in the presence of an active methylene compound leads to the formation of a 2-aminocinnamyl intermediate, which then cyclizes to form the quinoline ring. mdpi.com
Cycloaddition-based Syntheses
Cycloaddition reactions provide an elegant and efficient way to construct the quinoline core. A formal [3+3] cycloaddition has been utilized for the synthesis of substituted quinoline derivatives. researchgate.net This can be achieved through a domino reaction of dicyanoalkenes and 3-aryl-pent-2-en-4-ynals, catalyzed by either a chiral diphenylprolinol silyl (B83357) ether or a secondary amine like di(2-ethyl)hexylamine with p-nitrophenol. researchgate.net This method is considered environmentally friendly as water is the only byproduct. researchgate.net
Another cycloaddition approach involves the Rh(II)-catalyzed reaction between indoles and halodiazoacetates. This reaction is proposed to proceed through a cyclopropanation at the C2-C3 double bond of the indole, followed by ring expansion of the resulting cyclopropane (B1198618) and elimination to form the quinoline-3-carboxylate structure. beilstein-journals.org
Electrocatalytic and Transition Metal-Catalyzed Methods
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of quinolines is no exception. Various transition metals, including ruthenium, rhodium, and copper, have been employed to catalyze different steps in quinoline synthesis.
For example, a ruthenium complex, [RuCl₂(p-cymene)]₂, has been used as a catalyst for the conversion of 1,2,3,4-tetrahydroquinolines and aryl aldehydes into β-benzylated quinolines, using molecular oxygen as a green oxidant. organic-chemistry.org Rhodium catalysts, as mentioned earlier, are effective in the cyclopropanation-ring expansion reaction of indoles. beilstein-journals.org Nano copper oxide powder has been demonstrated as a recyclable catalyst for the synthesis of quinoline-2,3-dicarboxylates from acetylenedicarboxylates and 2-aminocarbonyl compounds under ligand-free conditions. rsc.org
Visible-light-excited 9,10-phenanthrenequinone has been shown to catalyze a mild and efficient electrocyclization of 2-vinylarylimines to produce 2,4-disubstituted quinolines in very good yields. organic-chemistry.org
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for quinolines. ijpsjournal.com The goal is to create processes that are more environmentally benign by using less hazardous materials, reducing waste, and improving energy efficiency. researchgate.net
The use of nanocatalysts, particularly magnetic nanoparticles, aligns with green chemistry principles as they can be easily recovered and reused, minimizing catalyst waste. acs.orgnih.gov Microwave irradiation and ultrasound-assisted synthesis are also being explored as energy-efficient alternatives to conventional heating. ijpsjournal.com
Solvent choice is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) is a key area of research. nih.govresearchgate.net For instance, the synthesis of pyrimido[4,5-b]quinolones has been achieved in high yields using water as a solvent. nih.gov Formic acid has also been investigated as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com
| Green Chemistry Approach | Example | Advantages | Reference |
|---|---|---|---|
| Use of Nanocatalysts | Fe3O4@PS-Arginine magnetic nanoparticles for the synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. | Easy recovery and reusability, high efficiency. | acs.orgnih.gov |
| Alternative Energy Sources | Microwave and ultrasound-assisted synthesis. | Reduced reaction times, energy efficiency. | ijpsjournal.com |
| Greener Solvents | Synthesis of pyrimido[4,5-b]quinolones in water. | Reduced environmental impact, improved safety. | nih.gov |
| Benign Catalysts | Use of formic acid as a catalyst. | Environmentally friendly, milder reaction conditions. | ijpsjournal.com |
Chemical Reactivity and Transformations of Quinoline 3 Carbonitrile 1 Oxide
General Principles of N-Oxide Reactivity in the Quinoline (B57606) System
The N-oxide group in quinoline N-oxides significantly alters the electron distribution of the aromatic system, thereby modifying its reactivity towards both electrophiles and nucleophiles. scispace.comresearchgate.net The oxygen atom, being highly electronegative, withdraws electron density from the ring through inductive effects (-I). Simultaneously, it can donate electron density back into the ring via resonance (+M effect), acting as a powerful activating group.
This dual nature has several key consequences:
Activation of C2 and C4 Positions: The resonance effect of the N-oxide group increases the electron density at the C2 (α) and C4 (γ) positions, making them susceptible to attack by electrophiles. Conversely, these positions become activated toward nucleophilic attack, particularly when a leaving group is present, due to the ability of the N-oxide to stabilize the negative charge in the intermediate (Meisenheimer complex). researchgate.netquimicaorganica.org
Activation of the C8-H Bond: The N-oxide oxygen can act as an internal directing group, facilitating the metal-catalyzed activation of the peri C-H bond at the C8 position. rsc.orgresearchgate.net This proximity-driven effect allows for regioselective functionalization that is otherwise difficult to achieve. researchgate.net
Basicity: The N-oxide is a weaker base compared to the parent quinoline. scispace.com
1,3-Dipolar Character: The N-oxide moiety can behave as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles. thieme-connect.de
The presence of the electron-withdrawing nitrile group at the C3 position further modulates this reactivity, generally decreasing the electron density of the pyridine (B92270) ring and influencing the regioselectivity of certain transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution in the quinoline ring typically occurs at the C2 and C4 positions, which are electronically deficient and can effectively stabilize the intermediate of an addition-elimination mechanism. quimicaorganica.orgyoutube.com The N-oxide group further enhances the reactivity of these positions towards nucleophiles. While Quinoline-3-carbonitrile 1-oxide itself does not possess a leaving group, derivatives with halogens at the C2 or C4 positions would be expected to undergo facile substitution.
Research on closely related analogs, such as 2-chloro-4-piperidino-3-quinolinecarbonitrile, demonstrates this principle. In this system, the chlorine atom at the C2 position can be readily displaced by various nucleophiles. oup.com This highlights the potential for this compound to be a precursor to C2- or C4-functionalized derivatives via a two-step process involving the introduction and subsequent substitution of a leaving group.
The general mechanism for nucleophilic aromatic substitution (SNAr) in these activated systems proceeds via a Meisenheimer-type intermediate, where the negative charge is delocalized onto the N-oxide oxygen atom.
| Reactant System | Position of Substitution | General Nucleophiles | Key Feature |
| Halo-quinoline N-oxides | C2, C4 | Amines, alkoxides, thiolates, water | N-oxide activates the ring for attack and stabilizes the intermediate. quimicaorganica.org |
| 2-Chloro-4-piperidino-3-quinolinecarbonitrile | C2 | Hydrazines | Demonstrates reactivity of a C2 leaving group in a 3-cyano-quinoline system. oup.com |
Electrophilic Functionalization and Dearomatization
The N-oxide group is a powerful tool for directing electrophilic C-H functionalization, often proceeding through transition metal-catalyzed pathways. nih.gov These reactions typically target the C2 and C8 positions due to the electronic activation and directing-group effects of the N-oxide. rsc.org
A distinct strategy involves a dearomatization/rearomatization pathway. rsc.org In this model, the quinoline N-oxide can undergo nucleophilic attack or cycloaddition, leading to a non-aromatic dihydroquinoline intermediate. This intermediate can then react with an electrophile, followed by rearomatization to yield the functionalized product. For instance, quinoline N-oxides can react as 1,3-dipoles with dipolarophiles like alkenes or alkynes in a [3+2] cycloaddition, a process that inherently involves dearomatization. thieme-connect.de Another approach involves the reaction with chloroform, triggered by in situ generated arynes, to produce dearomatized dihydroquinoline derivatives. rsc.org
A meta-selective hydroxylation of quinolines has also been reported, which proceeds through the formation of an oxazinoaza-arene intermediate, a dearomatized species that then undergoes regioselective hydroxylation at the C3 position. researchgate.net
| Reaction Type | Position(s) Targeted | Typical Reagents/Catalysts | Mechanistic Note |
| C-H Arylation | C2, C8 | Pd(II) or Rh(III) catalysts, aryl boronic acids | Directed by N-oxide group. rsc.orgnih.gov |
| C-H Amination | C2 | Cu(II) catalysts, O-benzoyl hydroxylamines | Electrophilic amination reagent. nih.gov |
| [3+2] Cycloaddition | C2, C4 positions involved | Electron-deficient alkenes/alkynes | N-oxide acts as a 1,3-dipole, leading to dearomatization. thieme-connect.de |
| Aryne-triggered Dearomatization | C2, C3, C4 positions involved | Chloroform, aryne precursors | Forms dihydroquinoline derivatives. rsc.org |
Rearrangement Reactions
Quinoline N-oxides can undergo thermal rearrangements, often promoted by reagents like acetic anhydride (B1165640). A notable example is a reaction analogous to the Claisen rearrangement. When heated with acetic anhydride, quinoline N-oxides can rearrange to form 2-acetoxymethyl quinoline derivatives. lew.ro The proposed mechanism involves an initial nucleophilic attack by the N-oxide oxygen on the acetic anhydride, forming an adduct. Subsequent deprotonation and a wikipedia.orgwikipedia.org-sigmatropic rearrangement lead to the final product. lew.ro This transformation provides a route to functionalize the methyl group of a 2-methylquinoline (B7769805) precursor, which is then oxidized and rearranged.
A different type of thermal rearrangement has been observed in C4-functionalized tetrahydroquinolines, where functional groups migrate from the C4 to the C3 position upon heating, with concomitant aromatization. researchgate.net
Upon irradiation with UV light, quinoline N-oxides undergo characteristic rearrangements. The specific products formed are highly dependent on the solvent and the substitution pattern on the quinoline ring. scispace.com
Common photochemical transformations include:
Rearrangement to Carbostyrils (Quinolin-2-ones): In polar, protic solvents like ethanol (B145695), the primary photochemical reaction is often the rearrangement to the corresponding carbostyril. scispace.com This is a well-documented pathway for many substituted quinoline N-oxides.
Formation of Benz[d] wikipedia.orgnih.govoxazepines: In non-polar, aprotic solvents, irradiation tends to favor the formation of a seven-membered benzoxazepine ring system. This intermediate arises from the initial isomerization of the N-oxide to a highly strained oxaziridine, followed by ring expansion. scispace.com
Hofmann-Martius Type Rearrangement: For certain substituted quinolines, such as (8-cyano-7-hydroxyquinolin-2-yl)methyl-protected anilines, a photoinduced Hofmann-Martius rearrangement has been observed. This involves the heterolytic cleavage of a C-N bond followed by recombination at the ortho-position of the aniline (B41778) ring. nih.govnih.gov
Studies on 2-cyano-4-methylquinoline N-oxide, a close analog, show that these photochemical pathways are relevant and can lead to various products depending on the reaction conditions. scispace.com
| Reaction Condition | Typical Product(s) | Mechanistic Intermediate(s) |
| UV irradiation, protic solvent (e.g., ethanol) | Carbostyril (Quinolin-2-one) | Oxaziridine |
| UV irradiation, aprotic solvent (e.g., cyclohexane) | Benz[d] wikipedia.orgnih.govoxazepine | Oxaziridine |
| UV irradiation, specific substrates (e.g., CyHQ-protected anilines) | ortho-Substituted anilines | Radical ion pair |
Wittig-like Rearrangement: The classical Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. youtube.comyoutube.com A "Wittig-like" rearrangement is not a standard, documented transformation for quinoline N-oxides. The oup.comnih.gov- and oup.comwikipedia.org-Wittig rearrangements are sigmatropic rearrangements of ethers and are mechanistically distinct from the reactivity of N-oxides. organic-chemistry.orgorganic-chemistry.org There is no clear evidence in the literature for a direct rearrangement of this compound that follows a Wittig-type mechanism.
Curtius Rearrangement: The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by nucleophiles to form amines, carbamates, or ureas. wikipedia.orgnih.gov This reaction fundamentally requires a carboxylic acid or acyl derivative as the starting material to form the requisite acyl azide. organic-chemistry.org Therefore, the Curtius rearrangement is not a direct reaction of this compound. However, it could be performed on a derivative if the C3-nitrile group were first hydrolyzed to the corresponding carboxylic acid. This subsequent transformation would then follow the well-established concerted mechanism involving the loss of nitrogen gas and migration of the quinolinyl group to form a quinolinyl isocyanate. wikipedia.orgnih.gov
retro-Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. wikipedia.orgmasterorganicchemistry.com As noted in section 3.4.1, a thermal Claisen-type rearrangement of quinoline N-oxides with acetic anhydride is a known reaction. lew.ro The "retro-Claisen" rearrangement would be the reverse of this process. While theoretically possible, a retro-Claisen reaction is generally not a common or synthetically utilized transformation in this context, and there are no specific reports of such a reaction for this compound. The forward reaction is typically driven by the formation of a stable carbonyl group, making the reverse process thermodynamically unfavorable under normal conditions.
Cycloaddition Chemistry Involving the N-Oxide Moiety
The N-oxide functional group in this compound imparts unique reactivity to the molecule, allowing it to participate in cycloaddition reactions. The electron-withdrawing nature of the nitrile group at the C3 position is known to enhance the reactivity of the quinoline N-oxide system compared to the unsubstituted parent compound. This activation makes the N-oxide moiety a prime candidate for various transformations, most notably 1,3-dipolar cycloadditions.
1,3-Dipolar Cycloadditions
The N-oxide group of quinoline N-oxides can function as a 1,3-dipole, a three-atom, four-pi-electron system that readily reacts with various dipolarophiles to form five-membered heterocyclic rings. This type of reaction, a concerted and pericyclic process, is a powerful tool for constructing complex molecular frameworks with high regio- and stereoselectivity.
Research on 3-substituted quinoline N-oxides has demonstrated their enhanced reactivity in 1,3-dipolar cycloadditions. While specific studies on the 3-cyano derivative are not extensively detailed in readily available literature, the behavior of analogous compounds, such as 3-bromoquinoline (B21735) 1-oxide, provides a strong basis for understanding its expected reactivity. These reactions typically involve the formation of an initial cycloadduct, which may then undergo further transformations depending on the nature of the substituent and the dipolarophile used.
Key dipolarophiles that have been shown to react with 3-substituted quinoline N-oxides include phenyl isocyanate and activated acetylenes like dimethyl acetylenedicarboxylate (B1228247) (DMAD).
Reaction with Phenyl Isocyanate:
The reaction of a 3-substituted quinoline N-oxide with phenyl isocyanate is expected to yield an initial 1:1 cycloadduct. This adduct can be unstable and may undergo rearrangement or fragmentation to yield various final products. For instance, in related systems, the reaction can lead to the formation of 2-anilinoquinoline derivatives following the extrusion of carbon dioxide from the intermediate cycloadduct.
Reaction with Acetylenic Esters:
When reacting with activated alkynes such as dimethyl acetylenedicarboxylate, 3-substituted quinoline N-oxides form primary cycloadducts. The electron-withdrawing substituent at the 3-position influences the stability and subsequent reaction pathways of these adducts. The reaction is expected to form a furo[3,2-b]quinoline derivative.
The table below summarizes the expected outcomes of 1,3-dipolar cycloaddition reactions with this compound, based on data from analogous 3-substituted quinoline N-oxides.
Table 1: Representative 1,3-Dipolar Cycloaddition Reactions of 3-Substituted Quinoline N-Oxides
| Dipolarophile | Expected Product Type | Reference Compound |
|---|---|---|
| Phenyl Isocyanate | 2-Anilino-3-substituted-quinoline | 3-Bromoquinoline 1-oxide |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furo[3,2-b]quinoline derivative | 3-Bromoquinoline 1-oxide |
| Methyl Propiolate | Furo[3,2-b]quinoline derivative | 3-Bromoquinoline 1-oxide |
Derivatization Strategies for Structural Diversification
The this compound scaffold can be further modified through various derivatization strategies to generate a diverse range of molecular structures. These transformations can target the quinoline ring system, the N-oxide functionality, or the cyano group.
One of the most common transformations for quinoline N-oxides is deoxygenative functionalization, particularly at the C2 position. This reactivity allows for the introduction of a wide array of substituents. For example, metal-free deoxygenative C2-heteroarylation has been achieved with quinoline N-oxides and N-sulfonyl-1,2,3-triazoles, yielding C2-triazolylquinolines with high regioselectivity. mindat.org This type of reaction proceeds through the nucleophilic attack of the N-oxide on the triazole, leading to an intermediate that facilitates the transfer of the triazolyl group to the C2 position of the quinoline ring and loss of the oxygen atom. mindat.org
Furthermore, the quinoline ring can be functionalized at other positions. While the N-oxide directs reactivity towards the C2 position, other methods can be employed for substitution at other sites, although these are less common for the N-oxide derivative itself and often require prior removal of the N-oxide group.
The cyano group at the C3 position also offers a handle for derivatization. Standard transformations of aromatic nitriles can be applied, such as hydrolysis to the corresponding carboxylic acid or amide, or reduction to an aminomethyl group, although these may require careful selection of reagents to avoid side reactions with the N-oxide or the quinoline ring.
The table below outlines potential derivatization strategies for this compound based on established reactivity of related quinoline N-oxides.
Table 2: Potential Derivatization Reactions for this compound
| Reagent/Reaction Type | Target Site | Potential Product |
|---|---|---|
| N-Sulfonyl-1,2,3-triazole | C2-position | 2-(1,2,3-Triazol-1-yl)quinoline-3-carbonitrile |
| Phenylhydrazine (in the presence of a catalyst) | C2-position | 2-Aryl-quinoline-3-carbonitrile |
| Acid or Base Hydrolysis | C3-cyano group | Quinoline-3-carboxylic acid 1-oxide |
| Catalytic Reduction (e.g., H₂/Pd) | C3-cyano group | 3-(Aminomethyl)quinoline 1-oxide |
Mechanistic Investigations of Reactions Involving Quinoline 3 Carbonitrile 1 Oxide
Elucidation of Reaction Pathways
The reaction pathways of quinoline-3-carbonitrile 1-oxide are largely dictated by the interplay of its two key functional groups: the quinoline (B57606) N-oxide and the nitrile oxide. The N-oxide group can act as a directing group in various transformations, while the nitrile oxide is a highly reactive 1,3-dipole.
One of the primary reaction pathways for the nitrile oxide group is the 1,3-dipolar cycloaddition . Nitrile oxides readily react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like 2-isoxazolines and isoxazoles, respectively. mdpi.comchem-station.com The regioselectivity of these cycloadditions is a key aspect of their reaction pathway and can often be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. researchgate.net
The quinoline N-oxide moiety can participate in reactions such as deoxygenation and rearrangement, and it can also influence the reactivity of the quinoline ring itself. For instance, in the presence of suitable catalysts, quinoline N-oxides can undergo C-H functionalization at positions that would otherwise be unreactive.
A proposed reaction pathway for a related system involves the rhodium(II)-catalyzed reaction of indoles with halodiazoacetates, which is thought to proceed through a cyclopropanation followed by a ring-opening and elimination to form a quinoline structure. researchgate.net While not directly involving this compound, this highlights the potential for complex, multi-step pathways in the synthesis of quinoline derivatives.
Theoretical studies on the cycloaddition reactions of quinolines have indicated that the reaction mechanism can proceed through a single transition state. researchgate.net The nature of substituents on the quinoline ring can influence the degree of asynchrony in the bond-forming processes within this transition state. researchgate.net
Identification of Key Intermediates and Transition States
The identification of intermediates and transition states is fundamental to understanding the step-by-step process of a chemical reaction. For reactions involving this compound, both experimental and computational methods are employed to characterize these transient species.
In the context of 1,3-dipolar cycloadditions, the nitrile oxide itself is a key reactive intermediate. researchgate.net Though often generated in situ due to their high reactivity and tendency to dimerize, their presence is central to the reaction mechanism. chem-station.com
Transition states in these cycloaddition reactions have been studied computationally. For the reaction of a quinoline system with a dienophile, the geometry of the transition state reveals the extent of bond formation at that stage of the reaction. researchgate.net For example, in a hetero-Diels-Alder reaction involving a quinoline, the C-N bond in the transition state was found to be shorter than the C-C bond, indicating a more advanced formation of the C-N bond. researchgate.net This asynchronicity is a common feature in such cycloadditions.
Computational studies using Density Functional Theory (DFT) have been instrumental in confirming transition state structures. A key characteristic of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis. nih.gov For the oxidation of quinoline, a transition state was located and confirmed by one imaginary frequency of -104.5 cm⁻¹. nih.gov
The following table summarizes key bond distances in a calculated transition state for a related quinoline cycloaddition reaction. researchgate.net
| Interacting Atoms | Bond Distance (Å) in Transition State |
| C-N | 1.69 |
| C-C | 2.34 |
This data illustrates the asynchronous nature of the bond formation in the transition state.
Kinetic and Thermodynamic Aspects of Transformations
The rates and energy changes associated with chemical reactions provide quantitative insights into their feasibility and efficiency. For reactions of this compound, both kinetic and thermodynamic parameters are crucial for optimization.
Thermodynamic aspects relate to the energy differences between reactants, products, and intermediates. DFT calculations can provide valuable thermodynamic data, such as activation energies and reaction energies. For the cycloaddition of a substituted quinoline, the activation energy was found to be influenced by the electronic nature of the substituents. researchgate.net Electron-donating groups on the quinoline ring were found to decrease the activation energy, thereby increasing the reaction rate. researchgate.net
The table below presents the calculated activation energies for the cycloaddition of a quinoline with 3-nitrofuran with different substituents on the quinoline ring. researchgate.net
| Substituent on Quinoline | Activation Energy (kcal/mol) |
| -H | 20.5 |
| -CH₃ | 19.0 |
| -NH₂ | 17.8 |
| -Ph | 17.3 |
This data demonstrates the electronic effect of substituents on the thermodynamics of the reaction.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the chemical environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In quinoline (B57606) derivatives, the aromatic protons exhibit characteristic chemical shifts in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The N-oxide functional group further influences the electron distribution within the quinoline ring system, causing notable shifts in the positions of the proton signals compared to the parent quinoline. For instance, in related quinoline N-oxides, protons on the heterocyclic ring are often shifted to a lower field. rsc.org The coupling constants (J values) between adjacent protons provide valuable information about their spatial relationship, helping to assign specific protons to their positions on the quinoline ring.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in quinoline-3-carbonitrile 1-oxide gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. The presence of the electron-withdrawing nitrile group (-CN) and the N-oxide group significantly affects the chemical shifts of the carbon atoms in the quinoline ring. For example, the carbon of the nitrile group typically appears in a characteristic downfield region. In similar quinoline N-oxide systems, the carbon atoms of the pyridine (B92270) ring are generally observed at different chemical shifts compared to those in the benzene (B151609) ring. rsc.org
Comprehensive analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of this compound. researchgate.net
Interactive Data Table: Representative NMR Data for Quinoline N-oxide Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Quinoline N-oxide | CDCl₃ | 8.72 (d), 8.52 (dd), 7.85 (d), 7.79–7.70 (m), 7.67–7.60 (m), 7.28 (dd) | 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7 | rsc.org |
| 3-(Phenylethynyl)quinoline N-oxide | CDCl₃ | 8.73 (d), 8.63 (d), 7.89 (s), 7.88–7.84 (m), 7.77 (ddd), 7.67 (ddd), 7.60–7.56 (m), 7.43–7.38 (m) | 141.0, 137.0, 131.9, 130.8, 129.9, 129.4, 129.3, 128.6, 128.3, 128.1, 121.9, 119.9, 117.9, 93.3, 84.3 | rsc.org |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (EI-MS, HRMS, GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure and can be used to identify specific functional groups and structural motifs.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, but can also be used to confirm the purity and identity of a single compound. The retention time from the GC provides an additional piece of identifying information, while the mass spectrum confirms the molecular weight and structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N) stretch, typically in the range of 2260-2220 cm⁻¹, and the N-oxide (N-O) bond vibration. The aromatic C-H and C=C stretching vibrations of the quinoline ring would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are characteristic of the chromophores present in the molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the presence of the nitrile and N-oxide groups, as well as the solvent used for the measurement.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This provides an unambiguous confirmation of the molecular structure and can reveal insights into the packing of the molecules in the crystal lattice.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined elemental composition is then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct elemental composition of the synthesized this compound.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide valuable information about their electronic structure and excited state properties. The quinoline ring system is known to be fluorescent, and the introduction of substituents such as the nitrile and N-oxide groups can modulate these photophysical properties. By measuring the excitation and emission spectra, as well as the fluorescence quantum yield and lifetime, one can characterize the photophysical behavior of this compound. This information is particularly relevant for applications in areas such as sensing, imaging, and materials science.
Computational and Theoretical Chemistry Studies of Quinoline 3 Carbonitrile 1 Oxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine kinetic and thermodynamic stability, analyze molecular interactions, and evaluate the optical and electronic properties of compounds. nih.gov For quinoline (B57606) derivatives, DFT calculations are routinely performed to elucidate physicochemical properties and molecular functions, which can accelerate the process of discovering new applications. researchgate.net Calculations are often carried out using specific functionals and basis sets, such as B3LYP/6-311+G**, to approximate the solutions to the Schrödinger equation. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.org
A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability, as it requires less energy to excite an electron from the ground state. wikipedia.org For example, in a study of quinoline-3-carbonitrile derivatives, a compound with a low band gap energy of 3.40 eV was identified as a potentially valuable starting point for developing new antibacterial agents due to its implied reactivity. nih.gov The analysis of HOMO and LUMO energy levels provides crucial insights into the electronic effects and chemical reactivity of a molecule. researchgate.net For Quinoline-3-carbonitrile 1-oxide, the distribution of the HOMO and LUMO electron clouds would indicate the primary sites for electron donation and acceptance, respectively.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoline Derivative (QD4) | - | - | 3.40 | nih.gov |
| Heteroleptic Complex (2) | -7.1906 | -4.399 | 2.7911 | researchgate.net |
| Quinoline Derivative (E) | - | - | 0.130 | uobaghdad.edu.iq |
| Quinoline Derivative (C) | - | - | 0.1609 | uobaghdad.edu.iq |
DFT calculations are used to derive several key descriptors that predict a molecule's reactivity. The Molecular Electrostatic Potential (MEP) map is a particularly powerful tool that visualizes the charge distribution on the molecule's surface. researchgate.net It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.netchemrxiv.org For N-oxides, MEP analysis can predict the reactivity of the heterocyclic nitrogen and its susceptibility to oxidation. nih.gov
From the HOMO and LUMO energies, global reactivity descriptors can be calculated:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as half the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are crucial for understanding structure-property relationships and predicting how a molecule will interact with other reagents. nih.govrsc.org Studies on quinoline derivatives have successfully used these descriptors to provide insight into their reactivity and selectivity. researchgate.net
| Parameter | Definition | Calculated Value |
|---|---|---|
| HOMO-LUMO Energy Gap | ELUMO - EHOMO | 6.2309 eV |
| Ionization Potential (I) | -EHOMO | - |
| Electron Affinity (A) | -ELUMO | - |
| Chemical Hardness (η) | (I - A) / 2 | - |
| Chemical Softness (S) | 1 / η | - |
| Electronegativity (χ) | (I + A) / 2 | - |
| Chemical Potential (μ) | -(I + A) / 2 | - |
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net DFT methods, like B3LYP, are used to compute the harmonic vibrational frequencies of the optimized molecular structure. nih.gov
The calculated frequencies are often systematically higher than the experimental values due to the calculations being performed on a single molecule in the gas phase (ignoring intermolecular interactions) and the inherent approximations in the method. To improve agreement with experimental data, these theoretical frequencies are typically multiplied by a scaling factor. nih.gov A detailed comparison between the scaled theoretical frequencies and the experimental vibrational bands allows for a precise assignment of the vibrational modes of the molecule, aiding in its structural elucidation. researchgate.net
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometrical optimization. This process involves finding the coordinates on the potential energy surface where the forces on each atom are zero, corresponding to an energy minimum. For molecules with flexible bonds, a conformational analysis is performed to identify the most stable conformer. For instance, a study on 3-quinolinecarboxaldehyde (B83401) identified two conformers and determined that the "Rot 1" conformer was the more stable form in its ground state. nih.gov
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations are often compared with experimental data, for example from X-ray crystallography. Minor discrepancies are expected, as theoretical calculations typically model the molecule in a gaseous state, whereas experimental data is often from the solid state. researchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and interactions with the environment (like a solvent or a biological receptor). researchgate.net
For quinoline derivatives, MD simulations have been used to establish the stability of interactions between the molecule and a target enzyme, providing insight into its mechanism of action. researchgate.net In a study of nitro derivatives of quinoline N-oxide, MD simulations were used to assess the stability of the compound within the active site of a viral enzyme. researchgate.net Such simulations for this compound could reveal its structural flexibility and the stability of its potential complexes with biological targets.
Quantum Chemical Descriptors and Structure-Property Relationships
The various parameters calculated through computational methods, known as quantum chemical descriptors, form the basis for establishing Quantitative Structure-Property Relationships (QSPR). These relationships correlate the theoretical descriptors (e.g., HOMO-LUMO gap, dipole moment, electrophilicity) with an observed property (e.g., biological activity, corrosion inhibition). researchgate.net
By calculating these descriptors for a series of related compounds, researchers can build models that predict the properties of new, unsynthesized molecules. For quinoline derivatives, DFT-calculated parameters have been successfully correlated with their performance as corrosion inhibitors. researchgate.net A similar approach for this compound and its analogues could predict its potential applications and guide the design of new derivatives with enhanced properties.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Following a comprehensive search of available scientific literature, no specific Time-Dependent Density Functional Theory (TD-DFT) studies detailing the excited state properties of this compound could be located. While computational studies, including TD-DFT, have been performed on a variety of other quinoline derivatives to investigate their electronic spectra and excited states, research focusing explicitly on the 1-oxide derivative of quinoline-3-carbonitrile is not present in the public domain. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netuci.educhemrxiv.orgresearchgate.netmdpi.comarxiv.org
Therefore, the generation of detailed research findings and data tables for the excited state properties, such as excitation energies, oscillator strengths, and electronic transition characterizations for this specific compound, is not possible at this time.
Detailed Research Findings
No publicly available research data.
Data Tables
No data available for the generation of interactive tables.
Applications of Quinoline 3 Carbonitrile 1 Oxide in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates
Quinoline-3-carbonitrile 1-oxide serves as a highly adaptable intermediate in organic synthesis, primarily due to the reactive nature of the N-oxide group. This functional group can be readily transformed, paving the way for the introduction of various substituents onto the quinoline (B57606) ring. A key transformation is its conversion to 2-chloroquinoline-3-carbonitrile. This reaction is often achieved using reagents like phosphorus oxychloride (POCl3). The resulting 2-chloro derivative is a crucial precursor for a multitude of subsequent reactions.
The presence of the nitrile group at the C3-position further enhances the synthetic utility of the molecule. The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine, thereby providing multiple avenues for molecular diversification. The strategic placement of the N-oxide and the cyano group allows for a stepwise and controlled functionalization of the quinoline core, making this compound a valuable and versatile platform for synthetic chemists.
Building Blocks for Complex Heterocyclic Systems (e.g., Pyrazoloquinolines, Pyrimidoquinolines)
One of the most significant applications of this compound lies in its use as a foundational element for the construction of more complex heterocyclic frameworks, particularly pyrazolo[3,4-b]quinolines and pyrimido[4,5-b]quinolines. These fused heterocyclic systems are of considerable interest due to their prevalence in medicinally important compounds.
The synthesis of pyrazolo[3,4-b]quinolines often proceeds via the intermediate, 2-chloroquinoline-3-carbonitrile, derived from this compound. This intermediate readily undergoes cyclocondensation with hydrazine (B178648) hydrate (B1144303) or its derivatives to furnish the pyrazolo[3,4-b]quinoline core. The reaction involves the displacement of the chloro group and subsequent intramolecular cyclization with the nitrile function.
| Starting Material | Reagent | Product | Reference |
| 2-chloroquinoline-3-carbonitrile | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | |
| 2-chloro-3-formyl quinoline | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline |
Similarly, this compound is a key precursor for the synthesis of pyrimido[4,5-b]quinolines . The conversion to 2-amino-quinoline-3-carbonitrile is a common strategy. This can then be cyclized with various one-carbon synthons, such as formamide (B127407) or urea, to construct the pyrimidine (B1678525) ring fused to the quinoline framework. For instance, heating 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile with formamide yields the corresponding pyrimido[4,5-b]quinoline derivative.
| Starting Material | Reagent(s) | Product | Reference |
| 2-amino-quinoline-3-carbonitrile derivatives | Formamide, Urea, etc. | Pyrimido[4,5-b]quinoline derivatives | |
| 2-amino-1,4,5,6,7,8,-hexahydro-4-(4-methoxphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Formamide | 4-amino-5-(4-methoxyphenyl)-...-pyrimido[4,5-b]quinolin-6(7H)-one |
Precursors for Biologically Active Molecular Scaffolds
The quinoline nucleus is a well-established pharmacophore found in a wide range of biologically active compounds, including antimalarial, anticancer, and antibacterial agents. This compound, by providing access to a diverse array of functionalized quinoline derivatives, serves as a valuable precursor for the development of new therapeutic agents.
The pyrazolo[3,4-b]quinolines and pyrimido[4,5-b]quinolines synthesized from this precursor have shown promising biological activities. For example, various pyrazolo[4,3-c]quinoline derivatives have been investigated as potential anti-inflammatory agents by inhibiting nitric oxide production. Furthermore, numerous quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their potential as antibacterial agents. The ability to readily generate libraries of these complex heterocyclic compounds from a common precursor like this compound is a significant advantage in drug discovery programs.
The following table highlights some of the biologically active scaffolds derived from quinoline-3-carbonitrile precursors:
| Scaffold | Biological Activity | Reference |
| Pyrazolo[4,3-c]quinolines | Anti-inflammatory | |
| Quinoline-3-carbonitrile derivatives | Antibacterial | |
| Pyrimido[4,5-b]quinolines | Antimicrobial, Antioxidant | |
| Iodo-quinoline derivatives | Antimicrobial |
Utility in Catalyst and Ligand Design and Development
While direct applications of this compound as a catalyst or ligand are not extensively documented, its N-oxide functionality and the presence of the electron-withdrawing nitrile group suggest potential utility in this area. Quinoline N-oxides, in general, have been employed as ligands in various catalytic transformations. The N-oxide can act as a coordinating site, and the electronic nature of the substituents on the quinoline ring can modulate the Lewis basicity of the oxygen atom, thereby influencing the catalytic process.
Recent research has demonstrated the gold-catalyzed C3-H functionalization of quinoline N-oxides, highlighting the unique reactivity imparted by the N-oxide group. Although these studies did not specifically use the 3-
Biological Activity Investigations in Vitro and Mechanistic Focus
In Vitro Antimicrobial Activities
Quinoline-3-carbonitrile scaffolds have demonstrated a range of antimicrobial activities, with various derivatives exhibiting efficacy against both bacterial and fungal pathogens.
Derivatives of quinoline-3-carbonitrile have shown promising antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net Studies have revealed that these compounds can act as important scaffolds for the development of broad-spectrum antibacterial agents. researchgate.net For instance, newly synthesized quinoline-3-carbonitrile derivatives have been evaluated for their potential antibacterial behavior and have shown promising activity without significant host toxicity. researchgate.netnih.gov
One study highlighted a series of novel quinoline (B57606) derivatives that exhibited moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 100 μM. nih.gov Another investigation into quinoline-based compounds demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including MRSA, MRSE, and VRE. biointerfaceresearch.com
Table 1: In Vitro Antibacterial Activity of Selected Quinoline-3-carbonitrile Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline Derivative 11 | S. aureus | 6.25 | nih.gov |
| Quinoline Derivative 63b, 63f, 63h, 63i, 63l | E. coli | 100 | nih.gov |
| Quinoline-based hybrid 16 | Methicillin-resistant S. aureus | 75.39 µM (MIC80) | |
| Quinoline-based hybrid 16 | E. coli | 75.39 µM (MIC80) | |
| Quinoline-based hybrid 16 | A. baumannii | 75.39 µM (MIC80) | |
| Quinoline-based hybrid 16 | Multidrug-resistant K. pneumoniae | 75.39 µM (MIC80) |
Note: The data presented is for various quinoline derivatives and not specifically for Quinoline-3-carbonitrile 1-oxide.
The antifungal potential of quinoline derivatives has also been explored. Certain synthesized compounds have shown activity against various fungal species. For example, some derivatives displayed activity against Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net In one study, a quinoline-1H-1,2,3-triazole molecular hybrid, compound 16, exhibited a notable antifungal profile against C. albicans and C. neoformans, with MIC80 values of 37.69 µM and 2.36 µM, respectively, showing superiority to fluconazole.
Table 2: In Vitro Antifungal Activity of a Selected Quinoline Derivative
| Compound/Derivative | Fungal Strain | MIC80 (µM) | Reference |
|---|---|---|---|
| Quinoline-based hybrid 16 | C. albicans | 37.69 | |
| Quinoline-based hybrid 16 | C. neoformans | 2.36 |
Note: The data presented is for a quinoline derivative and not specifically for this compound.
The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in evaluating the potency of antimicrobial agents. For quinoline-3-carbonitrile derivatives, MIC values have been established against various microbial strains, indicating their potential as antimicrobial agents. As noted in the tables above, these values can vary significantly depending on the specific derivative and the target microorganism.
In Vitro Cytotoxicity Studies in Cell Lines
The cytotoxic effects of quinoline derivatives against various cancer cell lines have been a significant area of research, suggesting their potential as anticancer agents.
Studies on quinoline-3-carbonitrile derivatives have demonstrated their ability to inhibit the proliferation of cancer cells. For example, a series of 2-amino-4-substituted-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivatives showed varied degrees of a strong anticancer effect against colon carcinoma HT29, Caucasian breast adenocarcinoma MCF7, and hepatocellular carcinoma HepG2 cell lines. biointerfaceresearch.com One of the most potent derivatives, 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (CNMP, 2), exhibited LC50 values of 8.24 µM for colon cancer, 21.23 µM for breast cancer, and 26.15 µM for hepatocellular carcinoma. biointerfaceresearch.com
Another study on novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives found that they exhibited promising antiproliferative activity against pancreas (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines, with GI50 values ranging from 1.30 to 5.90 µM.
Table 3: In Vitro Cytotoxicity of Selected Quinoline-3-carbonitrile Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/LC50/GI50 (µM) | Reference |
|---|---|---|---|
| 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | Colon carcinoma HT29 | 8.24 (LC50) | biointerfaceresearch.com |
| 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | Breast adenocarcinoma MCF7 | 21.23 (LC50) | biointerfaceresearch.com |
| 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | Hepatocellular carcinoma HepG2 | 26.15 (LC50) | biointerfaceresearch.com |
| 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives (3c, 3g, 3h, 3i) | Pancreas (Panc-1), Breast (MCF-7), Colon (HT-29), Epithelial (A-549) | 1.30 - 2.20 (GI50) |
Note: The data presented is for various quinoline derivatives and not specifically for this compound.
Enzyme Inhibitory Profile Analysis
The mechanism of action for many quinoline derivatives involves the inhibition of specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
Research has shown that quinoline-based compounds can inhibit a variety of enzymes. For instance, some quinoline-3-carbonitrile derivatives have been identified as inhibitors of Tpl2 kinase. researchgate.net Another study found that certain quinoline derivatives act as inhibitors of acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), which are implicated in neurodegenerative diseases.
Furthermore, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety were investigated as cholinesterase enzyme inhibitors, with one compound demonstrating significant anti-butyrylcholinesterase (BChE) activity with an IC50 value of 1.00±0.07 µM. Kinetic and molecular docking studies confirmed this compound as a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of BChE.
The most active antibacterial quinoline-3-carbonitrile derivatives have shown good interaction with the target DNA gyrase, which is a known target for quinoline class antibiotics, revealing a probable mechanism of action. researchgate.netnih.gov
Table 4: Enzyme Inhibitory Activity of Selected Quinoline Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile (6l) | Butyrylcholinesterase (BChE) | 1.00±0.07 | |
| Quinoline-3-carbonitrile derivatives | DNA gyrase | - | researchgate.netnih.gov |
| Quinoline-3-carbonitrile derivatives | Tpl2 kinase | - | researchgate.net |
Note: The data presented is for various quinoline derivatives and not specifically for this compound. The inhibitory activity against DNA gyrase and Tpl2 kinase was reported but specific IC50 values were not provided in the abstract.
Inhibition of Key Metabolic Enzymes (e.g., α-amylase, α-glucosidase, DNA gyrase)
Derivatives of the quinoline-3-carbonitrile scaffold have been identified as potent inhibitors of several key enzymes involved in metabolic and pathogenic pathways.
α-Amylase and α-Glucosidase Inhibition: These enzymes are critical targets in the management of type 2 diabetes as they are responsible for carbohydrate digestion and subsequent glucose absorption. The inhibition of α-amylase and α-glucosidase can help regulate postprandial hyperglycemia. Numerous studies have demonstrated that quinoline-based hybrids, including those with the 3-carbonitrile moiety, exhibit significant inhibitory activity against both enzymes. For instance, a series of quinoline-bearing triazole analogs showed a diverse range of activities with IC50 values for α-amylase between 0.80 ± 0.05 µM and 40.20 ± 0.70 µM, and for α-glucosidase between 1.20 ± 0.10 µM and 43.30 ± 0.80 µM. frontiersin.org Several of these compounds displayed inhibitory potentials greater than the standard drug, acarbose. frontiersin.org Similarly, quinoline–1,3,4-oxadiazole conjugates have shown strong α-glucosidase inhibition, with one compound featuring a bromopentyl sidechain having an IC50 value of 15.85 µM, which is more potent than acarbose (IC50 = 17.85 µM). nih.gov
DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, repair, and recombination, making it a validated target for antibacterial agents. nih.gov Quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial properties, with their probable mechanism of action being the inhibition of DNA gyrase. nih.gov In silico and in vitro studies have confirmed that these compounds can interact effectively with the DNA gyrase enzyme, disrupting its function and leading to bacterial cell death. nih.govresearchgate.net A structurally novel set of quinoline derivatives demonstrated potent inhibition of bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. nih.gov
Below is a table summarizing the inhibitory activities of selected quinoline derivatives against these enzymes.
| Compound Series | Target Enzyme | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-bearing triazoles | α-Amylase | 0.80 - 40.20 | Acarbose | 10.30 ± 0.20 |
| Quinoline-bearing triazoles | α-Glucosidase | 1.20 - 43.30 | Acarbose | 9.80 ± 0.20 |
| Quinoline-1,3,4-oxadiazole hybrid (4i) | α-Glucosidase | 15.85 | Acarbose | 17.85 |
Structure-Activity Relationship (SAR) Studies for Biological Targets
The biological activity of quinoline-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the quinoline ring and any attached pharmacophores.
For α-amylase and α-glucosidase inhibition, SAR studies have revealed that the presence of electron-withdrawing groups, such as fluoro (-F), chloro (-Cl), and nitro (-NO2), on an associated phenyl ring generally enhances inhibitory potential. frontiersin.org This is in contrast to scaffolds bearing electron-donating or bulkier groups like methoxy (-OCH3), methyl (-CH3), or bromo (-Br) moieties, which tend to show lower activity. frontiersin.org In a series of quinoline–1,3,4-oxadiazole hybrids, the compound with a bromopentyl sidechain exhibited the strongest α-glucosidase inhibition. nih.gov Furthermore, the quinoline–1,3,4-oxadiazole series were generally found to be more potent α-glucosidase inhibitors than their 1,2,3-triazole counterparts, a difference potentially attributable to variations in lipophilicity and polar surface area. nih.gov
Molecular Docking and In Silico Studies for Target Interaction Mechanisms
Molecular docking simulations have been instrumental in elucidating the binding modes of quinoline-3-carbonitrile derivatives with their target enzymes, providing a rationale for their observed inhibitory activities.
Interaction with α-Amylase and α-Glucosidase: Docking studies of potent quinoline-based inhibitors have shown that these molecules fit well into the active sites of α-amylase and α-glucosidase. The binding is stabilized by a network of interactions, including conventional hydrogen bonds, pi-pi stacking, pi-sulfur, and halogen bonds with key amino acid residues in the catalytic pocket of the enzymes. frontiersin.org For some quinoline hybrids, docking simulations have provided insights into their stable complexation at an allosteric site of α-glucosidase, suggesting a non-competitive mode of inhibition. nih.gov
Interaction with DNA Gyrase: In silico studies of quinoline-3-carbonitrile derivatives targeting DNA gyrase have revealed favorable interactions with the ATP-binding site of the GyrB subunit. nih.gov The docking poses show that the quinoline core and its substituents form hydrogen bonds and hydrophobic interactions with crucial amino acid residues, such as Glycine, Threonine, and Lysine. researchgate.netuomustansiriyah.edu.iq These interactions are believed to prevent the conformational changes required for the enzyme's supercoiling activity. The binding energy scores from these simulations often correlate well with the experimentally observed antibacterial activity, confirming the proposed mechanism of action. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of quinoline (B57606) derivatives is a well-established area of organic chemistry, with classic name reactions such as the Skraup, Combes, and Friedländer syntheses providing foundational methodologies. slideshare.netyoutube.com However, the drive towards green chemistry and process efficiency necessitates the development of more advanced and sustainable synthetic protocols. acs.org Future research is anticipated to focus on one-pot, multi-component reactions (MCRs) that offer high atom economy and reduce waste. researchgate.net The use of novel catalysts, including nanocatalysts and organocatalysts like L-proline, is a promising avenue for enhancing reaction rates, improving yields, and enabling milder reaction conditions. acs.orgresearchgate.net For instance, L-proline has been successfully used to catalyze the three-component synthesis of N-substituted quinoline-3-carbonitrile derivatives. researchgate.net
Furthermore, the exploration of unconventional reaction media and energy sources, such as microwave-assisted synthesis, is expected to provide rapid and efficient access to a wider array of quinoline-3-carbonitrile 1-oxide analogues. nih.gov The development of methods for the direct and selective functionalization of the quinoline core, particularly C-H activation, will also be a significant area of focus, allowing for the late-stage modification of complex molecules. beilstein-journals.org
Exploration of Unprecedented Reactivity and Transformations
The quinoline N-oxide moiety imparts unique reactivity to the molecule, making it more susceptible to both nucleophilic and electrophilic attack compared to the parent quinoline. researchgate.netyoutube.com The N-oxide can act as an internal oxidant, facilitating a range of transformations. Future research will likely uncover novel cycloaddition reactions, ring-opening and ring-closing sequences, and rearrangement reactions involving the this compound scaffold. beilstein-journals.orgresearchgate.net
The interplay between the N-oxide and the nitrile group is a particularly fertile ground for discovery. The electron-withdrawing nature of the nitrile group influences the regioselectivity of reactions on the quinoline ring. Researchers are expected to investigate reactions that exploit this electronic bias to achieve highly selective functionalization at specific positions, which is often a challenge in heterocyclic chemistry. youtube.com The development of transition-metal-catalyzed cross-coupling reactions involving quinoline N-oxides as coupling partners will also continue to be an active area of research, providing powerful tools for the construction of complex molecular architectures. organic-chemistry.orgresearchgate.net
Advanced Applications in Material Science and Optoelectronics
While the biological activity of quinolines is extensively studied, their application in material science and optoelectronics is an emerging field with considerable potential. The rigid, planar structure and conjugated π-system of the quinoline ring are desirable features for organic electronic materials. Quinoline derivatives have already found use as dyes, and their potential in organic light-emitting diodes (OLEDs) and photovoltaic cells is being explored. researchgate.net
Future research will likely focus on tuning the photophysical properties of this compound derivatives through targeted chemical modifications. The introduction of various donor and acceptor groups onto the quinoline scaffold can modulate the HOMO-LUMO energy gap, leading to materials with specific absorption and emission characteristics. nih.govresearchgate.net The N-oxide and nitrile functionalities offer handles for creating novel chromophores and luminophores with applications in sensing, imaging, and advanced optical devices. The investigation of their potential as components in thermally activated delayed fluorescence (TADF) emitters and as charge-transporting materials in organic field-effect transistors (OFETs) represents a promising direction.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and structure-property relationships (SPR) that may not be apparent through traditional analysis. researchgate.net For this compound, AI and ML algorithms can be employed to predict the biological activity of virtual libraries of derivatives against various targets, thereby prioritizing the synthesis of the most promising candidates. researchgate.netresearchgate.net
Generative models in AI can design novel this compound structures with desired properties from scratch. nih.gov Furthermore, ML models can predict key physicochemical properties, such as solubility and permeability, which are crucial for the development of new drugs. scilit.com Computational docking and molecular dynamics simulations, guided by machine learning, can provide detailed insights into the binding modes of these compounds with biological targets, aiding in the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net This computational-experimental synergy will undoubtedly accelerate the discovery and optimization of new compounds based on the this compound scaffold.
Diversification and Mechanistic Elucidation of Biological Activities
Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The quinoline-3-carbonitrile scaffold, in particular, has been identified as a valuable starting point for the development of broad-spectrum antibacterial agents. researchgate.net
Future research will aim to diversify the range of biological targets for this compound derivatives. This will involve screening against a broader array of enzymes, receptors, and cellular pathways. A key focus will be on elucidating the precise mechanisms of action. For example, studies have shown that some quinoline derivatives exert their antibacterial effects by targeting DNA gyrase, while others have been shown to induce apoptosis in cancer cells through the overexpression of proteins like caspase-3. nih.govnih.gov
Detailed mechanistic studies, combining biochemical assays, structural biology, and computational modeling, will be crucial for understanding how these compounds interact with their biological targets at a molecular level. This knowledge will enable the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects. The exploration of these compounds as potential inhibitors of protein kinases, which are implicated in many diseases, is also a promising area of future investigation. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic methodologies for preparing quinoline-3-carbonitrile derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The Gould-Jacobs reaction is a foundational method for synthesizing quinoline-3-carbonitrile derivatives. For example, 4-(phenylamino)quinoline-3-carbonitrile derivatives are synthesized via nucleophilic substitution of 4-bromoquinoline intermediates with aromatic amines under reflux in ethanol . Multi-component reactions (MCRs) using methyl 2-cyanoacetate, aldehydes, and amines in ethanol with microwave (MW) assistance and N-GQDs/CoFe₂O₄ nanocomposite catalysts achieve high yields (>85%) due to enhanced surface area and catalytic efficiency . Solvent choice (e.g., ethanol vs. DMF) and MW irradiation time (5–10 min) critically impact reaction efficiency and purity.
Q. How are quinoline-3-carbonitrile derivatives structurally characterized to confirm regiochemistry and functional group integrity?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for verifying substituent positions, particularly distinguishing between C-2 and C-3 nitrile groups. For example, 2-((2-methoxyphenyl)ethynyl)quinoline-3-carbonitrile derivatives show distinct aromatic proton splitting patterns in ¹H NMR due to ethynyl group conjugation . X-ray crystallography and high-resolution mass spectrometry (HRMS) further validate molecular geometry and purity (>95%) .
Q. What physicochemical databases provide authoritative data on quinoline-3-carbonitrile derivatives for computational modeling?
- Methodological Answer : The NIST Chemistry WebBook offers validated data on ionization energies, enthalpies of formation, and spectral libraries for quinoline derivatives . For computational studies, CAS registry numbers (e.g., CAS 380844-49-5 for 7-(3-chloropropoxy)-4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxyquinoline-3-carbonitrile) ensure traceability to peer-reviewed syntheses .
Advanced Research Questions
Q. How do catalytic systems like N-GQDs/CoFe₂O₄ nanocomposites enhance the green synthesis of quinoline-3-carbonitrile derivatives?
- Methodological Answer : Spherical N-GQDs/CoFe₂O₄ nanocomposites increase catalytic activity due to their high surface area (≥150 m²/g) and magnetic retrievability, reducing catalyst loss. In MW-assisted MCRs, ethanol as a green solvent minimizes toxic byproducts. Kinetic studies show a 3.5-fold rate increase compared to thermal methods, with turnover numbers (TON) exceeding 1,200 . Post-reaction, the catalyst is recovered via magnetic separation and reused for ≥5 cycles without significant activity loss.
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for quinoline-3-carbonitrile derivatives as enzyme inhibitors?
- Methodological Answer : For anti-butyrylcholinesterase (BChE) activity, substituent effects are analyzed through systematic SAR studies. For example, 2-amino-4-(4-fluorobenzyloxy)phenyl derivatives show IC₅₀ values of 1.00±0.07 µM due to methoxy group interactions with the enzyme’s peripheral anionic site (PAS), confirmed via molecular docking . Discrepancies in activity between analogs (e.g., 6l vs. 6a-g) are resolved using free-energy perturbation (FEP) simulations and kinetic assays to isolate steric/electronic contributions .
Q. How can electrochemical impedance spectroscopy (EIS) quantify the corrosion inhibition efficiency of quinoline-3-carbonitrile derivatives on metal surfaces?
- Methodological Answer : Nyquist plots for 2-amino-6-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile on copper show increased charge-transfer resistance (Rₐ ≥ 1,200 Ω·cm²) vs. uninhibited systems (Rₐ = 250 Ω·cm²), indicating >85% inhibition efficiency. Equivalent circuit modeling (e.g., Randles circuit with constant phase elements) accounts for surface inhomogeneities, while Bode phase-angle shifts confirm adsorption kinetics .
Q. What statistical approaches validate data reproducibility in multi-step syntheses of quinoline-3-carbonitrile derivatives?
- Methodological Answer : Design of experiments (DoE) with factorial analysis identifies critical variables (e.g., temperature, solvent polarity) in Gould-Jacobs reactions. For example, ANOVA of 4-bromoquinoline amination reveals amine nucleophilicity (pKa < 5) and reflux time (≥6 hr) as statistically significant (p < 0.05) for yield optimization . Batch-to-batch variability is minimized using process analytical technology (PAT) for real-time monitoring .
Q. How do green chemistry metrics (e.g., E-factor, atom economy) apply to quinoline-3-carbonitrile synthesis?
- Methodological Answer : MW-assisted MCRs achieve an E-factor of 0.8 (vs. 5.2 for traditional methods) by reducing solvent waste. Atom economy for 3-component reactions exceeds 85% due to stoichiometric alignment of reactants . Life-cycle assessment (LCA) further quantifies reductions in energy use (≥40%) and CO₂ emissions compared to thermal methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
